molecular formula C15H13N3O B2671305 N-(1-cyanocyclobutyl)quinoline-2-carboxamide CAS No. 1427901-42-5

N-(1-cyanocyclobutyl)quinoline-2-carboxamide

Cat. No.: B2671305
CAS No.: 1427901-42-5
M. Wt: 251.289
InChI Key: NQPIMYRGOCBLLF-UHFFFAOYSA-N
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Description

Quinoline-2-carboxamides are a class of compounds that have been studied for their potential biological activities . They consist of a quinoline ring, which is a heterocyclic aromatic compound, fused with a carboxamide group .


Molecular Structure Analysis

Quinoline-2-carboxamides have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The carboxamide group is attached to the 2-position of the quinoline ring .


Chemical Reactions Analysis

Quinoline-2-carboxamides can undergo various chemical reactions, especially those that lead to functionalization of the quinoline ring . These reactions are often used to synthesize derivatives with improved biological activities .

Mechanism of Action

While the specific mechanism of action for “N-(1-cyanocyclobutyl)quinoline-2-carboxamide” is not known, some quinoline-2-carboxamides have been found to inhibit protein kinases, which are key regulators of cell survival and proliferation . They can also induce apoptosis, a form of programmed cell death, by down-regulating anti-apoptotic proteins and up-regulating pro-apoptotic proteins .

Future Directions

The development of new quinoline-2-carboxamide derivatives with improved biological activities is a promising area of research . These compounds could potentially be developed into effective therapeutic agents for various diseases .

Properties

IUPAC Name

N-(1-cyanocyclobutyl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-10-15(8-3-9-15)18-14(19)13-7-6-11-4-1-2-5-12(11)17-13/h1-2,4-7H,3,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPIMYRGOCBLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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